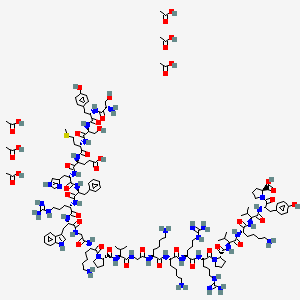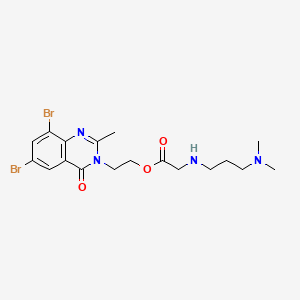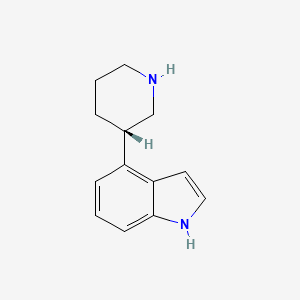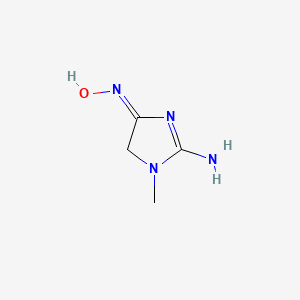
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime: is a heterocyclic compound that belongs to the imidazole family. This compound features a five-membered ring structure containing two non-adjacent nitrogen atoms and a carbonyl group. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and natural product synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime can be achieved through several methods. One common approach involves the oxidative condensation of ketones and amidines. In this method, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . Another method involves heating creatine hydrate with concentrated hydrochloric acid and water, followed by filtration, cooling, and the addition of ammonia water to obtain creatinine crystals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating, filtration, and crystallization to isolate the desired product .
化学反应分析
Types of Reactions: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is commonly used as an oxidizing agent in the synthesis of imidazol-4-ones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce imidazol-4-ones to their corresponding amines.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to introduce new functional groups into the imidazole ring.
Major Products: The major products formed from these reactions include various substituted imidazol-4-ones, which can be further utilized in the synthesis of natural products, pharmaceuticals, and agrochemicals .
科学研究应用
Chemistry: In chemistry, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its role in post-translational modifications and as a component of advanced glycation end products (AGEs). It is also used in the study of proteasome modulators and other biological pathways .
Medicine: In medicine, 4H-Imidazol-4-one derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. These compounds are also investigated for their role in treating metabolic disorders and other diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, fluorescent protein chromophores, and other functional materials. Its versatility makes it valuable for various industrial applications .
作用机制
The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator, influencing protein degradation and turnover in cells. Additionally, its role in post-translational modifications and the formation of AGEs highlights its involvement in various biological processes .
相似化合物的比较
Imidazol-2-ones: These compounds differ in the placement of the carbonyl group within the imidazole ring. They share similar chemical properties but have distinct applications.
1-Methylhydantoin-2-imide: Another related compound, it shares structural similarities with 4H-Imidazol-4-one but has different chemical and biological properties.
Uniqueness: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime is unique due to its specific substitution pattern and the presence of an oxime group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
35974-93-7 |
|---|---|
分子式 |
C4H8N4O |
分子量 |
128.13 g/mol |
IUPAC 名称 |
(NE)-N-(2-amino-3-methyl-4H-imidazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-3(7-9)6-4(8)5/h9H,2H2,1H3,(H2,5,6,7) |
InChI 键 |
ZTCKQKNLVRWKFB-UHFFFAOYSA-N |
手性 SMILES |
CN1C/C(=N\O)/N=C1N |
规范 SMILES |
CN1CC(=NO)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



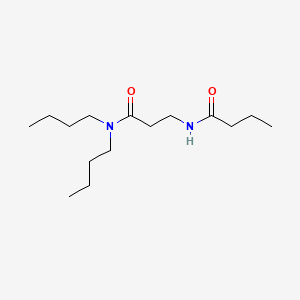
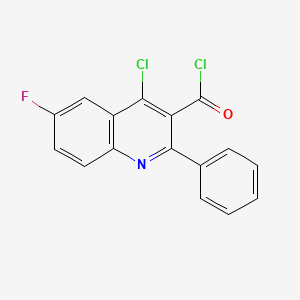
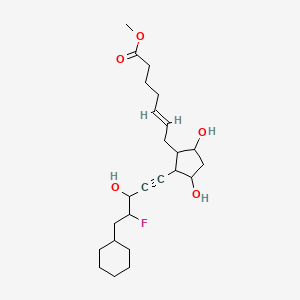
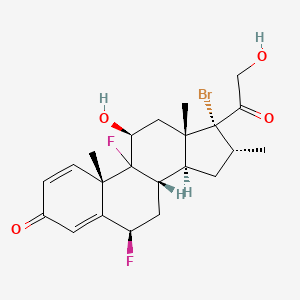
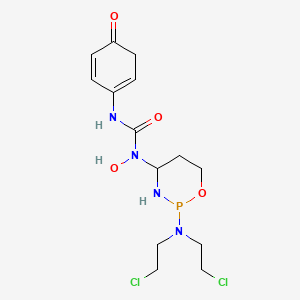


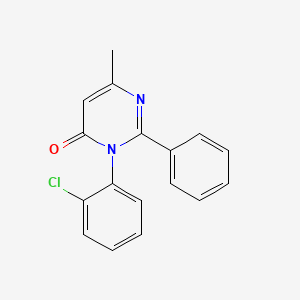
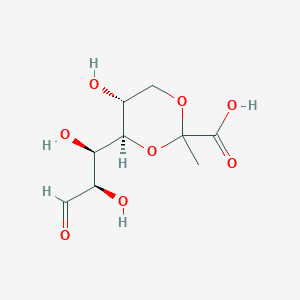
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
